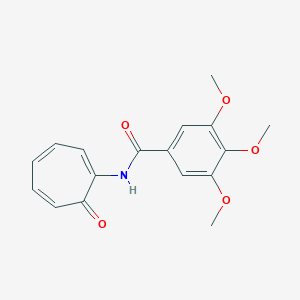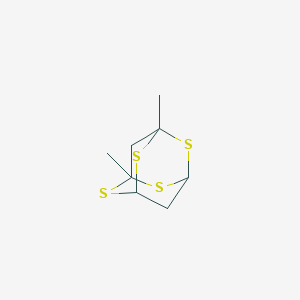
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane, also known as DTDA, is a sulfur-containing organic compound that has been extensively studied for its potential applications in various fields of science. DTDA is a highly stable and robust molecule, with a unique structure that makes it an attractive candidate for use in a range of scientific research applications.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is not well understood, but it is believed to be related to its ability to form stable sulfur-sulfur bonds. These bonds are thought to play a key role in the unique properties of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane, including its high stability and its ability to act as a strong electron acceptor.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane. However, some studies have suggested that it may have potential applications in the field of medicine, particularly in the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is its high stability, which makes it an ideal candidate for use in various laboratory experiments. However, one of the limitations of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is its relatively high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research on 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane. One area of interest is the development of new types of organic semiconductors that incorporate 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane, which could have important applications in the development of new electronic devices. Another area of interest is the potential use of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane in these and other areas.
Métodos De Síntesis
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is typically synthesized using a multi-step process that involves the reaction of various sulfur-containing compounds with adamantane. The most common method of synthesis involves the reaction of 2,4,6,8-tetrabromoadamantane with potassium thioacetate in the presence of a catalyst such as copper powder. This reaction results in the formation of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane as a white crystalline solid.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane has been studied extensively in the field of materials science, where it has been found to have a range of unique properties that make it an attractive material for use in various applications. For example, 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane has been used in the development of new types of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells and LEDs.
Propiedades
Número CAS |
17749-57-4 |
|---|---|
Nombre del producto |
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane |
Fórmula molecular |
C8H12S4 |
Peso molecular |
236.5 g/mol |
Nombre IUPAC |
1,5-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S4/c1-7-4-8(2)11-5(9-7)3-6(10-7)12-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
IBEPNHFPTGVAMD-UHFFFAOYSA-N |
SMILES |
CC12CC3(SC(S1)CC(S2)S3)C |
SMILES canónico |
CC12CC3(SC(S1)CC(S2)S3)C |
Sinónimos |
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
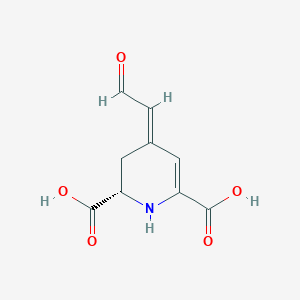
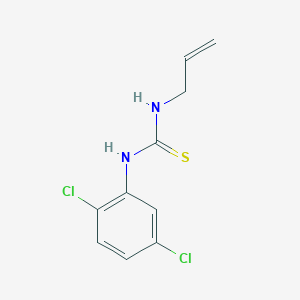
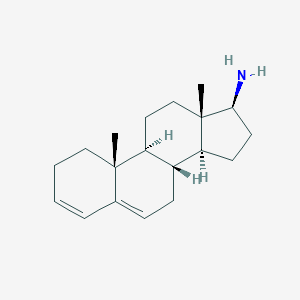
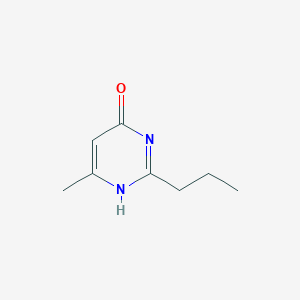


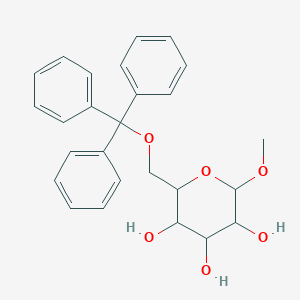

![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
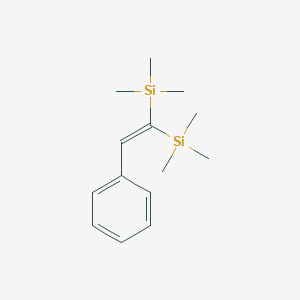

![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
